Matteuorien

Description

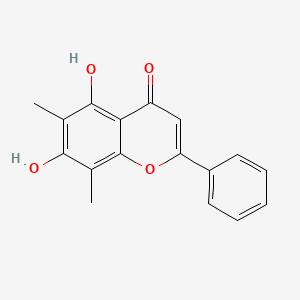

Matteuorien is a naturally occurring C-methyl flavonoid first isolated from the rhizome of Matteuccia orientalis Trev. (Oriental ostrich fern) . It belongs to a class of bioactive compounds known for their inhibitory effects on aldose reductase (AR), a key enzyme implicated in diabetic complications such as neuropathy and retinopathy . Matteuorien is characterized by a flavonoid backbone with a C-methyl substitution, which distinguishes it from common flavonoids like quercetin or kaempferol . Its isolation and structural elucidation were achieved through chromatographic techniques and spectral analysis, including 2D-NMR and mass spectrometry .

Matteuorien has also been identified in related species such as Matteuccia struthiopteris (ostrich fern), where it co-occurs with structurally analogous compounds like matteucinol and pinosylvin derivatives . While its aldose reductase inhibitory activity is well-documented, its exact mechanism of action and pharmacokinetic profile remain under investigation .

Propriétés

Formule moléculaire |

C17H14O4 |

|---|---|

Poids moléculaire |

282.29 g/mol |

Nom IUPAC |

5,7-dihydroxy-6,8-dimethyl-2-phenylchromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-9-15(19)10(2)17-14(16(9)20)12(18)8-13(21-17)11-6-4-3-5-7-11/h3-8,19-20H,1-2H3 |

Clé InChI |

IHCSYRDYLHMMRU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)C)O |

SMILES canonique |

CC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)C)O |

Synonymes |

matteuorien |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Key Compounds from Matteuccia Species

Key Research Findings

Aldose Reductase Inhibition :

- Matteuorienate A–C exhibit superior AR inhibition compared to Matteuorien, with IC₅₀ values in the sub-micromolar range . The presence of a carboxyl group in Matteuorienate derivatives enhances their binding affinity to AR’s active site, as demonstrated by structure-activity relationship (SAR) studies .

- Matteuorien, lacking a carboxyl group, relies on its hydroxyl and C-methyl groups for AR inhibition, but its potency is likely lower than that of the Matteuorienate series .

Structural Nuances: C-Methyl vs. Methoxy Groups: Matteucinol and demethoxymatteucinol, which feature methoxy or hydroxyl groups instead of C-methyl substitutions, show reduced AR inhibition, highlighting the importance of the C-methyl moiety in bioactivity . Glycosylation Effects: Pinosylvin-3-O-β-D-glucoside (isolated alongside Matteuorien) lacks AR inhibitory activity, suggesting that glycosylation may diminish bioavailability or target interaction .

Biological Specificity: While Matteuorien and its analogues share structural similarities, their biological activities diverge significantly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.